
p-Cresol-d3 (methyl-d3)
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Overview
Description
p-Cresol-d3 (methyl-d3) is an isotopically labeled compound, specifically a deuterated form of p-cresol. The chemical formula for p-Cresol-d3 is C7H5D3O, and it has a molecular weight of 111.16 g/mol . This compound is used primarily in research and analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies .
Biochemical Analysis
Biochemical Properties
p-Cresol-d3 (methyl-d3) is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is, at least in part, removed via the urine .
Cellular Effects
P-Cresol, the non-deuterated form, has been shown to interact with the cerebral vasculature and the brain .
Molecular Mechanism
It is known that p-Cresol is converted to p-Cresol glucuronide (pCG) by host enzymes .
Metabolic Pathways
p-Cresol-d3 (methyl-d3) is involved in the metabolism of the amino acids tyrosine and phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.
Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Cresol-d3 undergoes various chemical reactions, including:
Oxidation: p-Cresol-d3 can be oxidized to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid under specific conditions.
Reduction: Reduction of p-Cresol-d3 can yield p-toluidine.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: p-Hydroxybenzaldehyde, p-hydroxybenzoic acid.
Reduction: p-Toluidine.
Substitution: Various halogenated and nitrated derivatives.
Scientific Research Applications
Analytical Chemistry
Quality Control and Method Development
p-Cresol-d3 is utilized in analytical method development and validation, particularly in quality control applications for pharmaceutical products. Its deuterated nature allows for enhanced sensitivity in mass spectrometry, making it a valuable internal standard for quantifying p-cresol in biological samples and pharmaceutical formulations .
Microbial Metabolism Studies
Biodegradation Research
Research indicates that microorganisms can utilize p-cresol as a carbon source. For instance, studies on the unicellular green alga Scenedesmus obliquus demonstrate that it can biodegrade p-cresol, converting it into simpler compounds while enhancing biomass production . The biodegradation process involves a two-step mechanism where the methyl group is first split, followed by the fission of the phenolic structure. This suggests potential applications in bioremediation strategies to mitigate environmental pollution caused by cresols.
Toxicological Studies
Endothelial Cell Integrity and Inflammation
Recent studies have explored the effects of p-cresol on endothelial cells, particularly its role in compromising vascular integrity. In vitro experiments using human endothelial cell models showed that exposure to p-cresol leads to increased permeability and cytotoxicity, which could have implications for understanding chronic kidney disease and related vascular complications .
Gut Microbiome Interactions
p-Cresol has been identified as a microbial metabolite that influences gut hormone expression and small intestinal transit. Research indicates that p-cresol can suppress the expression of proglucagon and other gut hormones, which may affect metabolic processes . This highlights its relevance in studies concerning gut health and metabolic disorders.
Neuroscience Applications
Blood-Brain Barrier Studies
In neuroscience research, p-cresol has been investigated for its effects on the blood-brain barrier (BBB). Studies show that exposure to p-cresol can increase paracellular permeability in endothelial cell models of the BBB, suggesting potential impacts on neurological health . Understanding these effects is crucial for developing therapeutic strategies targeting neuroinflammatory conditions.
Case Studies and Findings
Mechanism of Action
The mechanism of action of p-Cresol-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to p-cresol but with altered kinetic isotope effects. This makes it useful in studying reaction mechanisms and metabolic pathways . p-Cresol-d3 can bind to plasma proteins and undergoes conjugation reactions, such as sulfation and glucuronidation, which are crucial for its metabolism and excretion .
Comparison with Similar Compounds
p-Cresol (4-methylphenol): The non-deuterated form of p-Cresol-d3, used in various industrial applications.
m-Cresol (3-methylphenol): An isomer of p-cresol with similar chemical properties but different positional substitution on the benzene ring.
o-Cresol (2-methylphenol): Another isomer of p-cresol, used in the production of disinfectants and resins.
Uniqueness: p-Cresol-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and structural elucidation in NMR and MS studies, making it a valuable tool in scientific research .
Biological Activity
p-Cresol-d3 (methyl-d3) is a deuterated derivative of p-cresol, a compound known for its biological activity and relevance in various metabolic pathways. This article explores the biological activity of p-cresol-d3, focusing on its mechanisms of action, biochemical properties, and implications in health and disease.
Overview of p-Cresol-d3
Chemical Structure and Properties
p-Cresol-d3, or 4-methylphenol-d3, is a stable isotope-labeled compound used primarily in research to trace metabolic pathways and study enzyme interactions. The presence of deuterium allows for the differentiation of p-cresol-d3 from its non-labeled counterpart in biological systems.
Target Interactions
p-Cresol-d3 primarily interacts with various enzymes and proteins in the body. Notably, it has been shown to influence cytochrome P450 enzymes , which are crucial for the metabolism of numerous endogenous and exogenous compounds. The interaction with these enzymes can lead to altered metabolic processes and has implications for drug metabolism and toxicity studies.
Biochemical Pathways
The conversion of p-cresol-d3 into various metabolites involves complex biochemical pathways. For instance, it can be metabolized into methyl muconic acids via specific microbial enzymes. This metabolic versatility is significant for understanding how p-cresol derivatives affect physiological processes.
Biological Effects
Cellular Impact
Research indicates that p-cresol-d3 can alter cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that p-cresol can disrupt lipid bilayers in cell membranes, affecting membrane fluidity and permeability. Such alterations can lead to changes in cellular responses to external stimuli.
Toxicity and Dosage Effects
The biological effects of p-cresol-d3 are dose-dependent. Higher concentrations have been associated with increased toxicity, impacting cell viability and function. Animal model studies reveal that chronic exposure to elevated levels can lead to adverse effects, including hepatic lipotoxicity .
Case Studies
Impact on Blood-Brain Barrier (BBB)
One significant area of research involves the effect of p-cresol derivatives on the blood-brain barrier (BBB). Studies have shown that metabolites such as p-cresol sulfate (pCS) can activate signaling pathways that compromise BBB integrity, potentially leading to cerebrovascular damage . In contrast, p-cresol glucuronide (pCG), another metabolite, has demonstrated protective effects against BBB disruption when co-administered with lipopolysaccharides, highlighting the complex roles these metabolites play in neurological health .
Metabolite | Effect on BBB | Mechanism |
---|---|---|
p-Cresol | Disrupts integrity | Activates EGFR signaling |
p-Cresol Glucuronide | Protects integrity | Antagonizes LPS effects |
Properties
IUPAC Name |
4-(trideuteriomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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